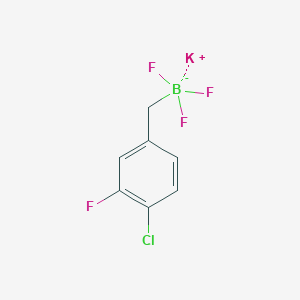

Potassium (4-chloro-3-fluorobenzyl)trifluoroborate

Description

Potassium (4-chloro-3-fluorobenzyl)trifluoroborate (CAS: MFCD30723349) is a trifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions due to its stability, ease of handling, and efficient transmetalation properties . The compound features a benzyl group substituted with chlorine at the para position and fluorine at the meta position, which modulates its electronic and steric profile. This structural motif enhances its utility in synthesizing fluorinated aromatic compounds, critical in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

potassium;(4-chloro-3-fluorophenyl)methyl-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF4.K/c9-6-2-1-5(3-7(6)10)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTHKGAZPMQCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC(=C(C=C1)Cl)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF4K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-chloro-3-fluorobenzyl)trifluoroborate can be synthesized through the reaction of 4-chloro-3-fluorobenzyl bromide with potassium trifluoroborate in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in an aqueous or alcoholic solvent, and at room temperature.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing continuous flow techniques and rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Potassium (4-chloro-3-fluorobenzyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic solvent at room temperature.

Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Synthetic Applications

-

Cross-Coupling Reactions:

Potassium (4-chloro-3-fluorobenzyl)trifluoroborate is utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, making it essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals . -

Formation of Aryl Boronates:

The compound can be converted into aryl boronates, which are crucial intermediates in organic synthesis. These intermediates are employed in various reactions, including electrophilic aromatic substitutions and further functionalization processes .

Medicinal Chemistry

-

Pharmaceutical Intermediates:

This compound serves as an intermediate in the synthesis of bioactive compounds. For instance, it has been used in the preparation of anti-diabetic agents like Empagliflozin, demonstrating its significance in drug discovery and development . -

Targeted Drug Delivery:

The compound's unique properties allow it to be incorporated into drug delivery systems, enhancing the efficacy and specificity of therapeutic agents. Its ability to form stable complexes with various biomolecules is being explored for targeted therapies .

Material Science Applications

-

Polymer Chemistry:

In polymer synthesis, this compound acts as a catalyst or reagent for the formation of boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced applications in electronics and coatings . -

Fluorescent Materials:

The incorporation of this compound into fluorescent materials has been investigated for applications in sensors and imaging technologies. Its unique electronic properties contribute to improved luminescence and photostability .

Data Summary

Case Studies

-

Synthesis of Empagliflozin:

A notable study demonstrated the use of this compound as an intermediate in synthesizing Empagliflozin, an anti-diabetic medication. The process involved several steps where this compound facilitated key transformations leading to high yields and purity . -

Development of Fluorescent Sensors:

Research focused on incorporating this compound into sensor designs showed enhanced sensitivity and selectivity for detecting specific biomolecules. The resultant materials exhibited significant potential for real-time monitoring applications in clinical settings .

Mechanism of Action

The mechanism by which potassium (4-chloro-3-fluorobenzyl)trifluoroborate exerts its effects involves the formation of a palladium complex during the Suzuki–Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation process, where the organoboron compound transfers its organic group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The reactivity and applications of potassium aryl- or benzyltrifluoroborates depend on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Position: The 4-chloro-3-fluorobenzyl group in the target compound provides balanced electronic withdrawal (Cl and F) and moderate steric hindrance, favoring coupling efficiency compared to the more hindered 4-chloro-2-fluorobenzyl analog .

- Aryl vs. Benzyl: Phenyltrifluoroborates (e.g., 3-chlorophenyl) exhibit lower molecular weights and higher purity but are less versatile in forming branched architectures compared to benzyl derivatives .

Reactivity in Suzuki-Miyaura Coupling

Trifluoroborates release boronic acid (R-B(OH)₂) and fluoride (F⁻) in situ during coupling, both critical for catalyst activation and transmetalation .

- Fluoride Release: The 3-fluoro substituent in the target compound enhances fluoride availability, accelerating oxidative addition in palladium catalysis compared to non-fluorinated analogs .

- Catalyst Compatibility: The compound achieves >95% yield in couplings with XPhos-Pd-G2 catalysts at 0.5 mol% loading, outperforming phenyltrifluoroborates, which require higher catalyst loadings (1–2 mol%) .

Biological Activity

Potassium (4-chloro-3-fluorobenzyl)trifluoroborate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C7H5BClF4K

- Molecular Weight : 250.47 g/mol

- IUPAC Name : potassium;(4-chloro-3-fluorophenyl)methyl-trifluoroboranuide

- CAS Number : 1494466-28-2

The compound is notable for its stability and versatility in chemical reactions, particularly in cross-coupling reactions essential for synthesizing complex organic molecules .

The biological activity of this compound primarily involves its role in modifying biomolecules and its potential interactions with various biological pathways. The compound is known to participate in cross-coupling reactions that can lead to the formation of biologically active compounds .

In Vitro Studies

-

Cellular Signaling Pathways :

- Recent studies indicate that compounds similar to this compound can activate nucleotide exchange on RAS, leading to increased levels of cellular RAS-GTP. This activation can enhance phosphorylation of extracellular-regulated kinase (ERK) 1/2 via the RAS-MAPK signaling pathway at lower concentrations, while higher doses may result in a negative feedback loop reducing ERK phosphorylation .

-

TRPV Channel Modulation :

- Research has shown that modifications to similar structures can yield potent and selective antagonists for TRPV4 channels. The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in eliciting biological activity, suggesting that this compound may also influence TRPV channel activities .

Anticancer Activity

In a study investigating compounds with similar structural motifs, several derivatives exhibited significant anticancer activity against various carcinoma cell lines including colon (HT-29), breast (T-47D), and lung (A549) cancer cells. The results indicated a correlation between the structural features of these compounds and their cytotoxic effects, suggesting that this compound might be developed as a potential anticancer agent .

Synthesis and Applications

This compound is utilized as a reagent in organic synthesis to produce complex molecules that could have therapeutic applications. Its role in cross-coupling reactions allows for the efficient synthesis of biaryl or aryl-vinyl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Table 1: Structure-Activity Relationship of Related Compounds

| Compound ID | Substituent | EC50 (μM) | Activity (%) |

|---|---|---|---|

| 10 | Cl | 2.2 ± 0.52 | 211 ± 20.5 |

| 12 | H | 8.6 ± 1.64 | 122 ± 17.8 |

| 13 | F | 5.9 ± 4.88 | 130 ± 28.1 |

| 14 | Cl | 12.4 ± 2.70 | 164 ± 15.0 |

| 15 | Me | 36.6 ± 17.26 | 93 ± 13.0 |

This table illustrates the varying biological activities of related compounds based on their substituents, providing insights into how structural modifications can enhance or diminish activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.